Cyclohexyl-p-methoxycinnamate
Description
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
cyclohexyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O3/c1-18-14-10-7-13(8-11-14)9-12-16(17)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3 |
InChI Key |
FGEUKKGODAGXOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key properties of CpH-p-MC and related cinnamate esters, extrapolated from available evidence and structural analogs:
Key Findings:
Ester Group Impact :
- OMC (2-ethylhexyl ester) exhibits moderate photostability but has raised concerns regarding systemic absorption due to its smaller ester group .
- CpH-p-MC’s cyclohexyl group likely enhances lipid solubility, improving formulation compatibility and reducing skin penetration compared to OMC.
Substituent Effects :
- The para-methoxy group in all three compounds extends UV absorption but may increase oxidative degradation risks. Benzyl-p-methoxycinnamate’s lower photostability (compared to OMC) highlights the role of ester bulkiness in stability .
Regulatory Gaps: While OMC is well-characterized, CpH-p-MC lacks comprehensive safety assessments.
Photostability and Efficacy
Cinnamate esters degrade under prolonged UV exposure, generating free radicals. Studies on OMC suggest that branching in the ester group (e.g., 2-ethylhexyl) mitigates this by sterically hindering photolytic cleavage . The cyclohexyl group in CpH-p-MC may offer superior protection due to its rigid, cyclic structure, though experimental validation is needed.
Preparation Methods
Direct Acid-Catalyzed Esterification
The direct esterification of p-methoxycinnamic acid with cyclohexanol in the presence of sulfuric acid represents a classical approach. This method proceeds via the Fischer esterification mechanism, where the carboxylic acid reacts with the alcohol under reflux conditions. A study isolating ethyl p-methoxycinnamate from Kaempferia galanga rhizomes demonstrated that sulfuric acid (0.5 mL per 500 mg substrate) at 150°C for 7.5 hours yielded 87.4% product after purification by column chromatography. Adapting this protocol to cyclohexanol would require optimizing molar ratios and reaction time to account for cyclohexanol’s higher boiling point (161°C) and steric bulk.
Solvent and Stoichiometric Considerations
Non-polar solvents like toluene enhance esterification efficiency by azeotropic removal of water, shifting equilibrium toward product formation. For instance, the cross-metathesis of methyl oleate with cinnamaldehyde achieved 96% conversion in toluene at 323 K using a Ru Hoveyda-Grubbs catalyst. While this study focused on olefin metathesis, its solvent selection logic applies broadly: toluene’s low polarity minimizes side reactions and facilitates catalyst recovery. Stoichiometric excess of cyclohexanol (≥2:1 alcohol-to-acid ratio) is recommended to drive the reaction to completion.
Transesterification of p-Methoxycinnamate Esters
Alkyl Group Exchange via Acid Catalysis
Transesterification offers a viable alternative by reacting methyl or ethyl p-methoxycinnamate with cyclohexanol. A notable example is the synthesis of octyl p-methoxycinnamate from ethyl p-methoxycinnamate, achieving 71.4% yield through sulfuric acid-catalyzed transesterification. Key parameters include:
-
Catalyst concentration : 0.5 mL H₂SO₄ per 10 mL octanol.
-
Temperature : 150°C for 7.5 hours.
-
Purification : Hexane extraction followed by silica gel chromatography.
Applying these conditions to cyclohexanol would necessitate adjusting reaction time and temperature to accommodate cyclohexanol’s lower nucleophilicity compared to octanol.
Catalytic Hydrogenation of Cinnamate Derivatives
Ruthenium-Catalyzed Hydrogenation
The hydrogenation of methyl cinnamate to methyl cyclohexyl-propionate using 5% Ru/C at 155°C and 20 bar H₂ achieved 99.6% purity and 99% yield. While this study targeted a propionate ester, its methodology informs the reduction of p-methoxycinnamic acid derivatives. Cyclohexyl-p-methoxycinnamate could hypothetically be synthesized via hydrogenation of a propargyl or allyl intermediate, though such pathways require experimental validation.
Palladium-Based Systems
Palladium on activated carbon (5% Pd/C) has also proven effective, yielding 99.7% pure methyl cyclohexyl-propionate after 35 hours at 170°C. Catalyst loading (0.005:1 to 0.05:1 catalyst-to-substrate ratio) critically impacts reaction kinetics, with higher loadings reducing time but increasing costs.
Cross-Metathesis Approaches
Olefin Metathesis with Ruthenium Catalysts
The cross-metathesis of methyl oleate with cinnamaldehyde using a Ru Hoveyda-Grubbs complex produced equilibrium conversions exceeding 95% at 323 K. While this reaction focuses on α,β-unsaturated aldehydes, analogous strategies could couple cyclohexenol derivatives with p-methoxycinnamate esters. Key challenges include controlling regioselectivity and minimizing homodimerization.
Thermodynamic and Kinetic Considerations
Equilibrium constants (e.g., K = 1.58 for cross-metathesis) highlight the influence of reactant ratios on conversion. For this compound, a molar excess of cyclohexenol (≥3:1) would favor product formation, albeit at the expense of purification complexity.
Purification and Characterization
Distillation and Chromatography
High-purity this compound (>99.5%) can be achieved via vacuum distillation (135°C at 35 mbar) or silica gel chromatography using hexane:ethyl acetate:acetone (65:15:5) eluents. Gas chromatography with flame ionization detection (GC-FID) is recommended for quantifying residual reactants, with response factors calibrated against internal standards like n-dodecane.
Spectroscopic Analysis
-
¹H NMR : Characteristic signals include δ 6.3–7.6 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.0–2.0 ppm (cyclohexyl protons).
-
IR : Strong absorbance at 1710 cm⁻¹ (ester C=O stretch) and 1600 cm⁻¹ (aromatic C=C).
Industrial-Scale Production Challenges
Q & A
Q. What are the established synthetic pathways for Cyclohexyl-p-methoxycinnamate, and how can reaction yields be optimized?
Cyclohexyl-p-methoxycinnamate is synthesized via esterification of p-methoxycinnamic acid with cyclohexanol. Key steps include acid-catalyzed coupling (e.g., H₂SO₄ or DCC/DMAP) and purification via column chromatography . To optimize yields:
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical methods include:
Q. What stability considerations are critical for storing this compound in laboratory settings?
The compound is prone to photodegradation and hydrolysis. Recommendations:
- Store in amber vials at –20°C under inert gas (N₂/Ar).
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can computational modeling predict the UV absorption and photostability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic transitions. Key parameters:
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in antimicrobial or antioxidant assays may arise from:
Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. Confirm configurations via:
Q. What in vivo metabolic pathways should be prioritized for this compound pharmacokinetic studies?
Focus on hepatic cytochrome P450 (CYP3A4/2C9)-mediated oxidation and esterase hydrolysis. Methodologies:
- LC-MS/MS : Identify metabolites (e.g., p-methoxycinnamic acid, cyclohexanol glucuronide) .
- Microsomal assays : Incubate with human liver microsomes + NADPH cofactor .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
